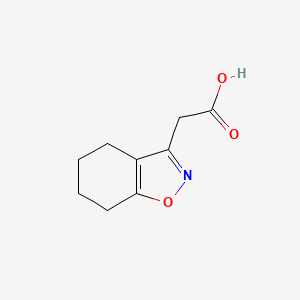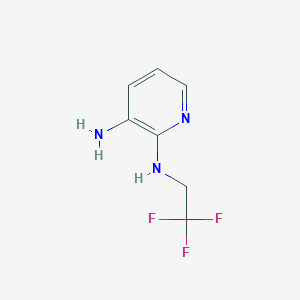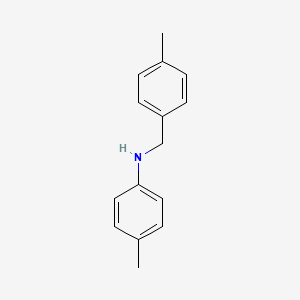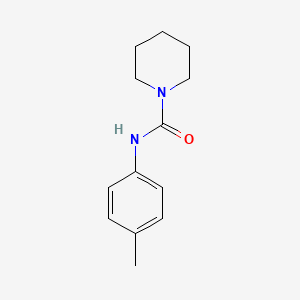![molecular formula C13H17ClN2O3 B6613127 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid CAS No. 1132664-76-6](/img/structure/B6613127.png)
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid, also known as 4-Chloro-3-methylpentanoic acid, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carboxylic acid family and is characterized by its low molecular weight and high solubility in water. It is a versatile compound that has been used in a number of different research areas, including drug discovery, biochemistry, and physiology.
科学的研究の応用
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid has been widely used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as in the study of the mechanism of action of certain drugs. It has also been used in the study of the biochemical and physiological effects of certain drugs on the body. Additionally, it has been used in the study of the pharmacology of certain drugs, as well as in the study of drug metabolism.
作用機序
The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, which then leads to a variety of physiological effects. It is also believed to interact with certain enzymes in the body, which can lead to a variety of biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid are not yet fully understood. However, it is believed to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the stimulation of certain receptors. Additionally, it is believed to have an effect on the body’s metabolism, as well as on the immune system.
実験室実験の利点と制限
The main advantage of using 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in laboratory experiments is its low cost and high solubility in water. Additionally, it is a versatile compound that can be used in a variety of research applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for the use of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in scientific research. These include further studies of its mechanism of action, as well as studies of its effects on the body’s metabolism and immune system. Additionally, it could be used in the development of new drugs, as well as in the study of the pharmacology of existing drugs. Finally, it could be used in the study of the biochemical and physiological effects of certain drugs on the body.
合成法
The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is relatively straightforward. It can be synthesized from 4-chlorobenzaldehyde and 3-methylpentanoic acid in the presence of a base catalyst such as potassium carbonate. The reaction is carried out at room temperature and the product is purified by recrystallization.
特性
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-8(2)11(12(17)18)16-13(19)15-10-6-4-9(14)5-7-10/h4-8,11H,3H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGILGVFQHJKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)

![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)



![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)
